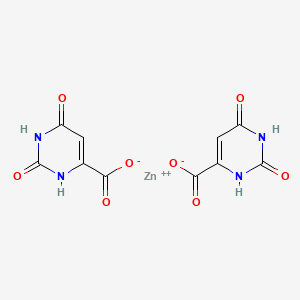
Zinc orotate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential mineral that plays a crucial role in various physiological functions, including immune response, enzyme activation, and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Zinc orotate can be synthesized through a precipitation method. This involves reacting zinc salts, such as zinc acetate, with orotic acid in an aqueous solution. The reaction typically occurs at room temperature, and the resulting this compound precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with orotic acid under controlled conditions. The reaction mixture is heated to facilitate the formation of this compound, which is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions: Zinc orotate primarily undergoes coordination reactions due to the presence of zinc ions. It can form complexes with various ligands, enhancing its stability and functionality.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc-ligand complexes .
科学研究应用
Zinc orotate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polyvinyl chloride (PVC) to enhance thermal stability and prevent degradation.
Biology: this compound is studied for its role in cellular metabolism and enzyme activation.
作用机制
Zinc orotate exerts its effects through several mechanisms:
Enzyme Activation: Zinc is a cofactor for numerous enzymes, facilitating various biochemical reactions in the body.
Immune Response: this compound enhances immune function by supporting the activity of immune cells and promoting the production of antibodies.
Cellular Metabolism: this compound plays a role in DNA synthesis, protein production, and cellular repair processes.
相似化合物的比较
Zinc Gluconate: Another zinc supplement with high bioavailability, commonly used to address zinc deficiencies.
Zinc Citrate: Known for its excellent absorption and cost-effectiveness as a dietary supplement.
Zinc Picolinate: A highly absorbable form of zinc, often used in supplements for its superior bioavailability.
Uniqueness of Zinc Orotate: this compound is unique due to its combination with orotic acid, which enhances its bioavailability and effectiveness. This makes it a preferred choice for addressing zinc deficiencies and supporting various physiological functions .
属性
CAS 编号 |
60388-02-5 |
|---|---|
分子式 |
C10H8N4O8Zn |
分子量 |
377.6 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc |
InChI |
InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |
InChI 键 |
LUALAXHLCYKCNS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] |
规范 SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |
Key on ui other cas no. |
68399-76-8 60388-02-5 |
Pictograms |
Irritant |
同义词 |
Acid, Orotic Orotate, Potassium Orotate, Sodium Orotate, Zinc Orotic Acid Potassium Orotate Sodium Orotate Zinc Orotate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


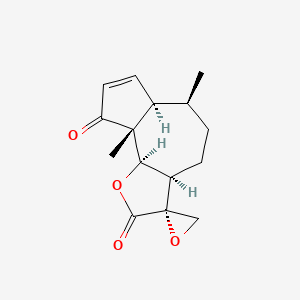
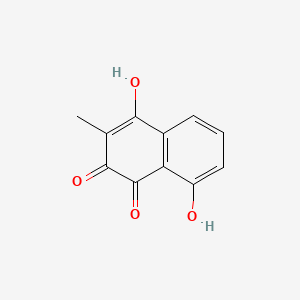
![7,8,9,10-Tetrahydrobenzo[a]pyrene](/img/structure/B1221477.png)
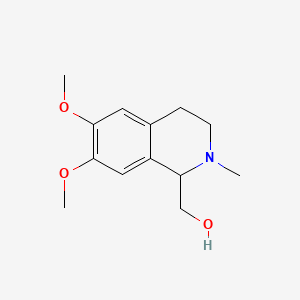
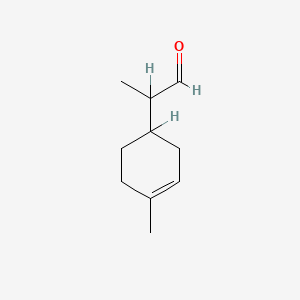
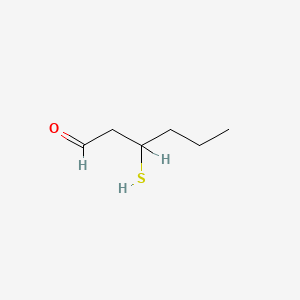
![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)

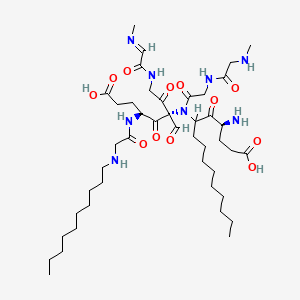


![4-[2-[[2-(3-Aminopropanoylamino)-1-(3,4,5-trihydroxyphenyl)ethyl]amino]phenyl]-2-iminobutanoic acid](/img/structure/B1221493.png)
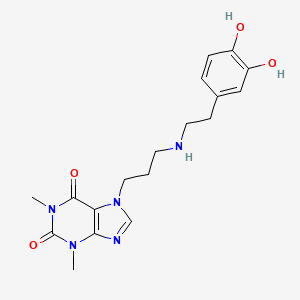
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1221496.png)
